Methyl 4-methylpiperidine-2-carboxylate

Descripción general

Descripción

Methyl 4-methylpiperidine-2-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylpiperidine-2-carboxylate typically involves the use of 4-methylpiperidine-2-carboxylic acid as a starting material. One common method involves the esterification of this acid with methanol in the presence of an acid catalyst . Another approach involves the hydrogenation of 4-picoline-2-carboxylic acid under high pressure and temperature conditions .

Industrial Production Methods

For industrial production, the process often involves the use of phosphomolybdic acid as a catalyst to increase the activity of hydrogen peroxide as an oxidizing agent. This method is advantageous due to its moderate conditions, high yield, and reduced pollution .

Análisis De Reacciones Químicas

Oxidation Reactions

Methyl 4-methylpiperidine-2-carboxylate undergoes selective oxidation, particularly at the piperidine ring.

Key Findings :

-

Dehydrogenation : Catalytic dehydrogenation using supported metal catalysts (e.g., Pd or Pt) produces 4-methylpyridine derivatives. The process occurs in three consecutive steps, with the first dehydrogenation (N–C bond cleavage) being the fastest .

| Reaction | Conditions | Major Product | Yield |

|---|---|---|---|

| Dehydrogenation | Pd/C, 325–350°C, H₂ atmosphere | 4-Methylpyridine | >99% |

Reduction Reactions

The compound participates in hydrogenation and transfer hydrogenation to modify its functional groups.

Key Findings :

-

Transfer Hydrogenation : Reacts with formaldehyde under Pd/C catalysis to yield 1-methylpiperidine-4-carboxylate derivatives . This method avoids high-pressure H₂ and operates at 60–70°C .

-

Catalytic Hydrogenation : Reduces the ester group to a hydroxymethyl group under H₂ and Raney Ni, forming 4-methylpiperidine-2-methanol .

Hydrolysis Reactions

Hydrolysis of the ester group is a critical step for generating carboxylic acid derivatives.

Key Findings :

-

Acidic Hydrolysis : Treatment with 6N HCl under reflux converts the ester to 4-methylpiperidine-2-carboxylic acid hydrochloride with >90% yield .

-

Alkaline Hydrolysis : NaOH/EtOH cleaves the ester to the free carboxylic acid, which is further used in peptide synthesis or metal-catalyzed reactions .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6N HCl, reflux, 6h | 4-Methylpiperidine-2-carboxylic acid | 92% |

| Alkaline Hydrolysis | NaOH, EtOH, 80°C, 3h | 4-Methylpiperidine-2-carboxylic acid | 85% |

Substitution Reactions

The piperidine ring and ester group enable nucleophilic substitutions.

Key Findings :

-

C–H Arylation : Directed by the ester group, transition metal-catalyzed (e.g., Pd) arylation at the C-2 position produces aryl-piperidine hybrids for kinase inhibitors .

-

Amide Formation : Reacts with amines (e.g., benzylamine) to form piperidine carboxamides , utilized in anticoagulant drug synthesis.

Esterification and Transesterification

The methyl ester group is versatile for further functionalization.

Key Findings :

-

Transesterification : Reacts with ethanol/thionyl chloride to form ethyl 4-methylpiperidine-2-carboxylate , a precursor for chiral resolutions .

-

Protecting Group Strategies : Boc-protection of the piperidine nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) for peptide synthesis.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Transesterification | SOCl₂, EtOH, reflux | Ethyl 4-methylpiperidine-2-carboxylate | 88% |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | Boc-4-methylpiperidine-2-carboxylate | 95% |

Stereochemical Modifications

Chiral resolution of racemic mixtures is critical for pharmaceutical applications.

Key Findings :

-

Diastereomeric Salt Formation : L-Tartaric acid resolves trans-4-methylpiperidine-2-carboxylate into enantiopure (2R,4R) and (2S,4S) isomers .

-

Crystallization : Recrystallization in methanol/MTBE achieves >98% enantiomeric excess (ee) for the (2R,4R) isomer .

| Method | Conditions | Result |

|---|---|---|

| L-Tartaric Acid Resolution | Methanol, 25°C | (2R,4R)-isomer (98% ee) |

Aplicaciones Científicas De Investigación

Organic Synthesis

MMPC is primarily used as an intermediate in the synthesis of various organic compounds. Its structural features make it a valuable building block for creating complex molecules, particularly in the pharmaceutical industry. It has been utilized in the synthesis of:

- Antitubercular agents

- Aminopyrazine inhibitors

- Naphthyridine protein kinase D inhibitors

Medicinal Chemistry

MMPC has shown promise in medicinal chemistry due to its biological activity:

- Neuroprotective Effects: Research indicates that MMPC can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antiviral Activity: Studies have demonstrated that MMPC derivatives exhibit antiviral properties, particularly against HIV, by inhibiting viral entry into host cells.

- Enzyme Inhibition: MMPC has been evaluated for its ability to inhibit acetylcholinesterase (AChE), showing strong inhibitory potential (IC₅₀ value of approximately 15.4 nM), indicating its potential use in cognitive decline treatments.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of MMPC against HIV. The results indicated that specific modifications to the piperidine structure enhanced the compound's potency in inhibiting viral entry into host cells, demonstrating a significant reduction in viral load in vitro.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of MMPC in models of neurodegeneration. The compound was found to protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential therapeutic applications for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of Methyl 4-methylpiperidine-2-carboxylate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 4-methylpiperidine-2-carboxylic acid

- Ethyl 4-methylpiperidine-2-carboxylate

- 4-methylpiperidine hydrochloride

Uniqueness

Methyl 4-methylpiperidine-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive compounds .

Actividad Biológica

Methyl 4-methylpiperidine-2-carboxylate, a derivative of piperidine, has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

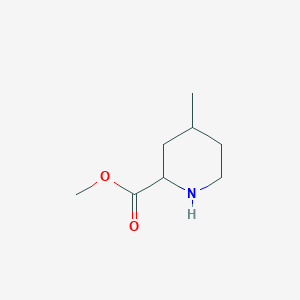

This compound is characterized by the following structural formula:

This compound features a piperidine ring with a carboxylate group at the 2-position and a methyl group at the 4-position, which contributes to its unique biological properties.

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an intermediate in the synthesis of argatroban, an anticoagulant used to treat thrombosis. Its structural features allow it to interact effectively with biological targets, influencing various pathways related to coagulation and platelet aggregation.

The mechanism of action for this compound involves its interaction with specific molecular targets that modulate biochemical pathways. Research indicates that compounds with similar piperidine structures often demonstrate neuroprotective and analgesic properties, suggesting potential applications in pain management and neuroprotection.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various bioactive compounds. Notably, it is used in the preparation of argatroban, which is vital for patients with a history of heparin-induced thrombocytopenia (HIT) or coronary artery disease .

Case Studies

- Argatroban Synthesis : In a study focused on the synthesis of argatroban, this compound was identified as an essential precursor. The synthesis involved several steps where this compound acted as a key intermediate, demonstrating its importance in developing anticoagulant therapies .

- Neuroprotective Effects : A study on piperidine derivatives highlighted that compounds structurally related to this compound exhibited neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Research Findings

Recent research has focused on the biological implications of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methylpiperidine-2-carboxylate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves esterification of 4-methylpiperidine-2-carboxylic acid using methanol under acidic catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid or thionyl chloride (SOCl₂) for efficient ester formation .

- Temperature control : Reactions often proceed at reflux (60–80°C) to minimize side products like N-methylated derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of acid to methanol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., methyl group at C4 and ester at C2). Key signals include a singlet at ~3.7 ppm (ester –OCH₃) and a multiplet at ~2.8–3.2 ppm (piperidine protons) .

- IR spectroscopy : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and 2800–3000 cm⁻¹ (C–H of piperidine) .

- Mass spectrometry : ESI-MS or GC-MS identifies the molecular ion peak ([M+H]⁺) at m/z 172.1 .

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

- Hazard mitigation : Use fume hoods for volatile reagents (e.g., SOCl₂) and wear nitrile gloves to prevent dermal exposure .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can the crystal structure of Methyl 4-methylpiiperidine-2-carboxylate be resolved, and what conformational insights does it provide?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement . Crystallize the compound in a non-polar solvent (e.g., hexane) at 4°C.

- Conformational analysis : Apply Cremer-Pople puckering parameters to quantify ring distortion. For example, a puckering amplitude (θ) of ~0.5 Å and phase angle (φ) near 180° indicate a chair-like conformation with axial ester orientation .

Q. What computational methods predict the compound’s reactivity in nucleophilic or oxidative environments?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states. For example, the ester group’s electrophilicity (LUMO energy ~ -1.5 eV) suggests susceptibility to nucleophilic attack at the carbonyl carbon .

- Oxidative stability : MD simulations reveal that the methyl group at C4 sterically hinders oxidation at C2, as observed in analogous methylpyridine derivatives .

Q. How does the compound’s stereochemistry influence its biological activity in enzyme inhibition studies?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). The equatorial methyl group at C4 may enhance hydrophobic binding to enzyme pockets, as seen in piperidine-based inhibitors .

- Kinetic assays : Compare IC₅₀ values for racemic vs. enantiopure samples. Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual testing .

Propiedades

IUPAC Name |

methyl 4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTHKRCWRWDFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573507 | |

| Record name | Methyl 4-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144817-80-1 | |

| Record name | Methyl 4-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.